Cas no 2228888-69-3 (3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol)

3-Amino-3-(pyrimidin-5-yl)cyclobutan-1-ol is a versatile heterocyclic compound featuring both amino and hydroxyl functional groups on a cyclobutane ring, linked to a pyrimidine moiety. This structure imparts unique reactivity, making it valuable as a building block in medicinal chemistry and pharmaceutical research. The presence of the pyrimidine ring enhances its potential as a scaffold for designing kinase inhibitors or nucleoside analogs, while the cyclobutane core contributes to conformational rigidity. The compound’s balanced polarity and functional group compatibility facilitate further derivatization, enabling applications in drug discovery and agrochemical development. Its well-defined stereochemistry also allows for precise stereoselective synthesis, supporting the study of structure-activity relationships.
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol structure
2228888-69-3 structure
Product name:3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
CAS No:2228888-69-3
MF:C8H11N3O
Molecular Weight:165.192441225052
CID:5913959
PubChem ID:165648044

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
    • 2228888-69-3
    • EN300-1755819
    • インチ: 1S/C8H11N3O/c9-8(1-7(12)2-8)6-3-10-5-11-4-6/h3-5,7,12H,1-2,9H2
    • InChIKey: JAYCTGYLAROALO-UHFFFAOYSA-N
    • SMILES: OC1CC(C2=CN=CN=C2)(C1)N

計算された属性

  • 精确分子量: 165.090211983g/mol
  • 同位素质量: 165.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72Ų
  • XLogP3: -1.2

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1755819-0.05g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
0.05g
$1261.0 2023-09-20
Enamine
EN300-1755819-0.1g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
0.1g
$1320.0 2023-09-20
Enamine
EN300-1755819-2.5g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
2.5g
$2940.0 2023-09-20
Enamine
EN300-1755819-10g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
10g
$6450.0 2023-09-20
Enamine
EN300-1755819-0.25g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
0.25g
$1381.0 2023-09-20
Enamine
EN300-1755819-5.0g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
5g
$4349.0 2023-06-03
Enamine
EN300-1755819-5g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
5g
$4349.0 2023-09-20
Enamine
EN300-1755819-1g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
1g
$1500.0 2023-09-20
Enamine
EN300-1755819-1.0g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
1g
$1500.0 2023-06-03
Enamine
EN300-1755819-0.5g
3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol
2228888-69-3
0.5g
$1440.0 2023-09-20

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol 関連文献

3-amino-3-(pyrimidin-5-yl)cyclobutan-1-olに関する追加情報

Comprehensive Overview of 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228888-69-3): Properties, Applications, and Innovations

The compound 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228888-69-3) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a pyrimidine ring with a cyclobutane backbone, make it a versatile intermediate for drug discovery and material science. This article delves into its chemical properties, synthesis pathways, and emerging applications, addressing key questions frequently searched by researchers and industry professionals.

One of the most searched topics related to 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol is its role in small-molecule drug development. The presence of both amino and hydroxyl functional groups allows for diverse derivatization, enabling the creation of targeted therapies. Recent studies highlight its potential in modulating kinase inhibitors, a hot topic in oncology and inflammatory disease research. Researchers are particularly interested in its structure-activity relationship (SAR), which is critical for optimizing drug efficacy and reducing off-target effects.

Another trending area of interest is the compound's application in agrochemical formulations. The pyrimidine moiety is a common scaffold in herbicides and fungicides, and the incorporation of the cyclobutane ring enhances stability and bioavailability. This aligns with the growing demand for sustainable crop protection solutions, a frequently searched term in agricultural chemistry forums. Innovations in green chemistry have also explored solvent-free synthesis methods for this compound, reducing environmental impact.

From a synthetic chemistry perspective, 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol poses intriguing challenges due to its strained cyclobutane ring. Questions about stereoselective synthesis and ring-opening reactions are common in academic discussions. Advanced techniques like flow chemistry and catalysis have been employed to improve yield and selectivity, addressing scalability concerns for industrial production. These advancements are often searched alongside terms like process optimization and cost-effective synthesis.

The compound's physicochemical properties, such as its logP and aqueous solubility, are frequently queried in databases like PubChem and Reaxys. These parameters are critical for ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a key focus in preclinical research. Recent computational studies using AI-driven molecular modeling have predicted its interactions with biological targets, a topic gaining traction in cheminformatics communities.

In material science, 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol has been explored as a building block for functionalized polymers and coordination complexes. Its ability to act as a ligand for transition metals opens doors to catalytic applications, resonating with searches for metal-organic frameworks (MOFs) and heterogeneous catalysis. The compound's thermal stability and optical properties are also under investigation for advanced materials design.

As the scientific community increasingly prioritizes reproducibility and data transparency, detailed protocols for synthesizing and characterizing 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol are in high demand. Platforms like Open Science and preprint servers have seen a surge in related submissions. Additionally, its inclusion in high-throughput screening libraries underscores its relevance in drug repurposing initiatives, a trending topic in post-pandemic research.

In conclusion, 3-amino-3-(pyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228888-69-3) represents a multifaceted compound with broad interdisciplinary appeal. Its applications span from precision medicine to smart agriculture, reflecting the convergence of chemistry and technology. By addressing frequently searched queries and leveraging cutting-edge research, this overview aims to serve as a authoritative resource for scientists and innovators alike.

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